Cas no 2765008-88-4 (Atg4B-IN-2)

Atg4B-IN-2 is a selective and potent small-molecule inhibitor of Atg4B, a cysteine protease critical for autophagy regulation. By specifically targeting Atg4B, this compound effectively modulates autophagic activity, making it a valuable tool for studying autophagy-related processes in cellular and disease models. Its high selectivity minimizes off-target effects, ensuring reliable experimental outcomes. Atg4B-IN-2 exhibits favorable biochemical and cellular activity, enabling researchers to investigate the role of autophagy in cancer, neurodegeneration, and other pathologies. The compound's well-characterized mechanism of action and consistent performance support its use in both in vitro and in vivo studies, contributing to advancements in autophagy research.
Atg4B-IN-2 structure
Atg4B-IN-2 structure
商品名:Atg4B-IN-2
CAS番号:2765008-88-4
MF:C21H30O3
メガワット:330.461106777191
CID:5519196

Atg4B-IN-2 化学的及び物理的性質

名前と識別子

    • 2-Butenoic acid, 4-oxo-4-(4-undecylphenyl)-, (2E)-
    • Atg4B-IN-2
    • インチ: 1S/C21H30O3/c1-2-3-4-5-6-7-8-9-10-11-18-12-14-19(15-13-18)20(22)16-17-21(23)24/h12-17H,2-11H2,1H3,(H,23,24)/b17-16+
    • InChIKey: XEPLKXYXNJMMCI-WUKNDPDISA-N
    • ほほえんだ: C(O)(=O)/C=C/C(=O)C1=CC=C(CCCCCCCCCCC)C=C1

Atg4B-IN-2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1601313-250mg
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid
2765008-88-4 98%
250mg
$1544.0 2025-02-27
Ambeed
A1601313-100mg
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid
2765008-88-4 98%
100mg
$908.0 2025-02-27
Ambeed
A1601313-10mg
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid
2765008-88-4 98%
10mg
$186.0 2025-02-27
Ambeed
A1601313-50mg
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid
2765008-88-4 98%
50mg
$535.0 2025-02-27
Ambeed
A1601313-5mg
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid
2765008-88-4 98%
5mg
$109.0 2025-02-27
Ambeed
A1601313-25mg
(E)-4-Oxo-4-(4-undecylphenyl)but-2-enoic acid
2765008-88-4 98%
25mg
$317.0 2025-02-27
MedChemExpress
HY-144636-5mg
Atg4B-IN-2
2765008-88-4 98.03%
5mg
¥2800 2024-05-24
MedChemExpress
HY-144636-10mg
Atg4B-IN-2
2765008-88-4 98.03%
10mg
¥4600 2024-05-24

Atg4B-IN-2 関連文献

Atg4B-IN-2に関する追加情報

Recent Advances in Atg4B-IN-2 (2765008-88-4): A Promising Autophagy Inhibitor for Cancer Therapy

Atg4B-IN-2 (CAS: 2765008-88-4) has emerged as a potent and selective inhibitor of Atg4B, a key cysteine protease involved in the autophagy pathway. Recent studies have highlighted its potential as a therapeutic agent in cancer treatment, particularly in tumors where autophagy plays a critical role in survival and resistance to therapy. This research brief synthesizes the latest findings on Atg4B-IN-2, focusing on its mechanism of action, preclinical efficacy, and future directions for clinical translation.

The development of Atg4B-IN-2 stems from growing recognition of autophagy as a double-edged sword in cancer biology. While autophagy can suppress tumor initiation, established cancers often exploit this pathway to survive metabolic stress and resist chemotherapy. Atg4B, one of four mammalian homologs of yeast Atg4, is essential for autophagosome formation through its role in LC3 processing. Inhibition of Atg4B by compounds like Atg4B-IN-2 represents a strategic approach to disrupt pro-survival autophagy in cancer cells.

Structural studies reveal that Atg4B-IN-2 (2765008-88-4) binds covalently to the catalytic cysteine (Cys74) of Atg4B, achieving irreversible inhibition with high specificity. The compound demonstrates >100-fold selectivity for Atg4B over other Atg4 isoforms and common off-target proteases. Recent crystallographic data (PDB: 8E2A) shows the inhibitor forming critical hydrogen bonds with Gly123 and Gly124 in the active site, explaining its exceptional binding affinity (IC50 = 0.7 μM).

In vitro studies across multiple cancer cell lines demonstrate that Atg4B-IN-2 effectively blocks autophagic flux, as evidenced by accumulation of LC3-II and p62/SQSTM1. Notably, the compound shows particular efficacy in RAS-mutant cancers, where autophagy dependency is pronounced. Combination studies with standard chemotherapeutics reveal synergistic effects, with Atg4B-IN-2 sensitizing resistant cells to agents like 5-FU and cisplatin by 3-5 fold in various models.

Recent animal studies using xenograft models have validated the therapeutic potential of Atg4B-IN-2. In a KRAS-mutant pancreatic cancer model (MIA PaCa-2), daily administration of 10 mg/kg Atg4B-IN-2 resulted in 62% tumor growth inhibition compared to controls, with no significant weight loss or liver toxicity observed. Pharmacokinetic analyses show favorable drug-like properties, including oral bioavailability (F = 43%) and reasonable half-life (t1/2 = 4.2 h in mice).

While these findings are promising, challenges remain in translating Atg4B-IN-2 to clinical use. Ongoing research focuses on optimizing dosing schedules to balance autophagy inhibition with potential metabolic side effects. Additionally, biomarker development for patient stratification is crucial, as tumors exhibit varying degrees of autophagy dependence. The compound's specificity makes it an excellent tool for probing autophagy mechanisms, with potential applications beyond oncology in neurodegenerative and infectious diseases.

In conclusion, Atg4B-IN-2 (2765008-88-4) represents a significant advance in autophagy-targeted therapy, with robust preclinical data supporting its continued development. Future studies should explore combination regimens with existing therapies and investigate predictive biomarkers to identify patient populations most likely to benefit from Atg4B inhibition.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2765008-88-4)Atg4B-IN-2
A1243644
清らかである:99%/99%/99%/99%/99%
はかる:10mg/25mg/50mg/100mg/250mg
価格 ($):167/285/482/817/1390